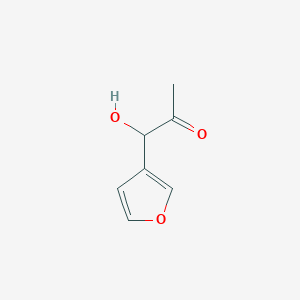
1-(Furan-3-yl)-1-hydroxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-1-hydroxypropan-2-one, also known as furanone, is a chemical compound with a furan ring and a ketone group. It has been widely studied for its potential applications in various fields, including food, medicine, and agriculture.
Mechanism Of Action
The mechanism of action of 1-(Furan-3-yl)-1-hydroxypropan-2-one is not fully understood, but it is believed to involve the inhibition of quorum sensing, a cell-to-cell communication system that regulates bacterial gene expression. By disrupting quorum sensing, 1-(Furan-3-yl)-1-hydroxypropan-2-one can interfere with bacterial virulence and biofilm formation, leading to reduced pathogenicity and increased susceptibility to antibiotics.
Biochemical And Physiological Effects
Furanone has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In bacteria, 1-(Furan-3-yl)-1-hydroxypropan-2-one can inhibit the production of virulence factors, such as exopolysaccharides and proteases, leading to reduced pathogenicity. In plants, 1-(Furan-3-yl)-1-hydroxypropan-2-one can induce the expression of defense-related genes, leading to increased resistance to pathogens. In mammals, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
Furanone has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, its hydrophobic nature and low solubility in water can limit its application in some experiments. In addition, the concentration and exposure time of 1-(Furan-3-yl)-1-hydroxypropan-2-one need to be carefully controlled to avoid non-specific effects and toxicity.
Future Directions
There are several future directions for the research on 1-(Furan-3-yl)-1-hydroxypropan-2-one. First, the mechanism of action of 1-(Furan-3-yl)-1-hydroxypropan-2-one needs to be further elucidated to optimize its application in different fields. Second, the synthesis method of 1-(Furan-3-yl)-1-hydroxypropan-2-one needs to be improved to increase the yield and purity. Third, the potential applications of 1-(Furan-3-yl)-1-hydroxypropan-2-one in medicine and agriculture need to be explored further to develop new drugs and biocontrol agents. Finally, the toxicity and environmental impact of 1-(Furan-3-yl)-1-hydroxypropan-2-one need to be evaluated to ensure its safe use in different applications.
In conclusion, 1-(Furan-3-yl)-1-hydroxypropan-2-one is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(Furan-3-yl)-1-hydroxypropan-2-one is needed to fully realize its potential in different fields.
Synthesis Methods
Furanone can be synthesized through various methods, including the reaction between 3-furaldehyde and ethyl acetoacetate in the presence of a base, or the reaction between furfural and diethyl malonate in the presence of a catalyst. The yield and purity of 1-(Furan-3-yl)-1-hydroxypropan-2-one can be optimized through different reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
Furanone has been widely studied for its potential applications in different fields. In food, it has been used as a flavoring agent due to its sweet, caramel-like aroma. In medicine, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been reported to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. In agriculture, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been shown to inhibit the growth of various plant pathogens, making it a promising biocontrol agent.
properties
CAS RN |
175879-34-2 |
|---|---|
Product Name |
1-(Furan-3-yl)-1-hydroxypropan-2-one |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-(furan-3-yl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-2-3-10-4-6/h2-4,7,9H,1H3 |
InChI Key |
XLSDBGWIGPPQRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=COC=C1)O |
Canonical SMILES |
CC(=O)C(C1=COC=C1)O |
synonyms |
2-Propanone, 1-(3-furanyl)-1-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



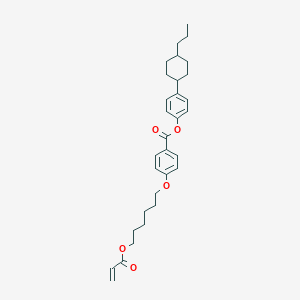
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
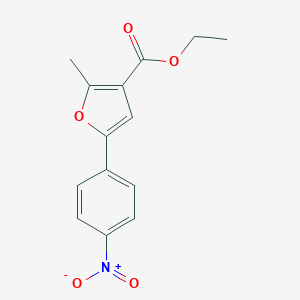
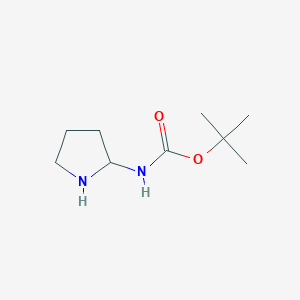
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
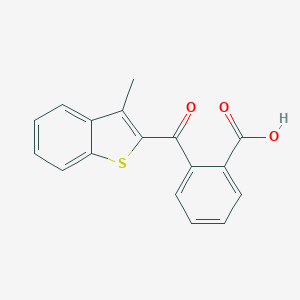
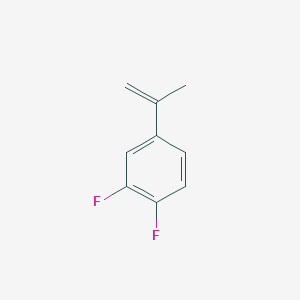

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

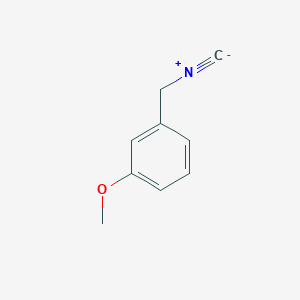
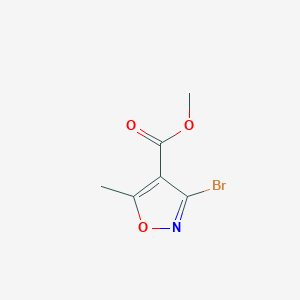

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)